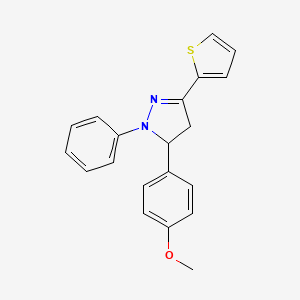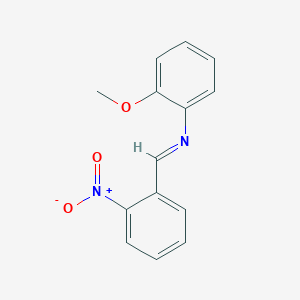
(E)-N-(2-Methoxyphenyl)-1-(2-nitrophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Nitrobenzylidene)-O-Anisidine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its unique structural features, which include a nitro group attached to a benzylidene moiety and an anisidine group. The compound’s molecular formula is C14H12N2O3, and it has a molecular weight of 256.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Nitrobenzylidene)-O-Anisidine can be synthesized through the condensation reaction between 2-nitrobenzaldehyde and O-anisidine. The reaction typically occurs in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production of N-(2-Nitrobenzylidene)-O-Anisidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using industrial-scale crystallization and filtration techniques .
化学反応の分析
Types of Reactions
N-(2-Nitrobenzylidene)-O-Anisidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-(2-aminobenzylidene)-O-anisidine.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-(2-Nitrobenzylidene)-O-Anisidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-(2-Nitrobenzylidene)-O-Anisidine involves its ability to form stable complexes with metal ions through coordination bonds. The compound’s nitro and anisidine groups provide sites for interaction with metal ions, leading to the formation of stable chelates. These metal complexes can exhibit various biological activities, such as antimicrobial and antioxidant effects, by interacting with cellular targets and disrupting essential biological processes .
類似化合物との比較
Similar Compounds
- N-(2-Nitrobenzylidene)-M-Anisidine
- N-(2-Nitrobenzylidene)aniline
- N-(2-Nitrobenzylidene)dodecanehydrazide
Uniqueness
N-(2-Nitrobenzylidene)-O-Anisidine is unique due to the presence of both nitro and anisidine groups, which provide distinct chemical reactivity and coordination properties. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable in various applications, including coordination chemistry and material science .
特性
CAS番号 |
17064-83-4 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16(17)18/h2-10H,1H3 |
InChIキー |
QINSACZBFMKYFI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N=CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



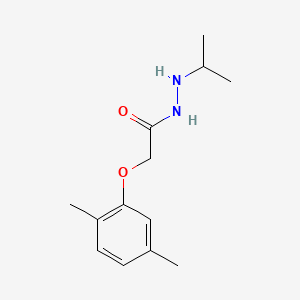



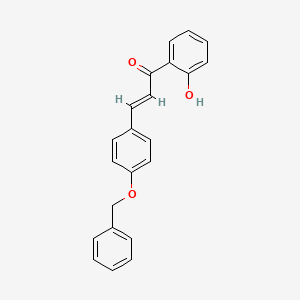


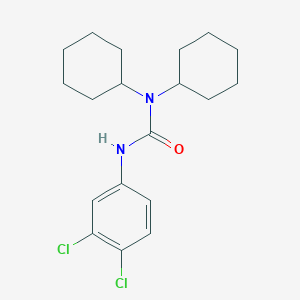

![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)

